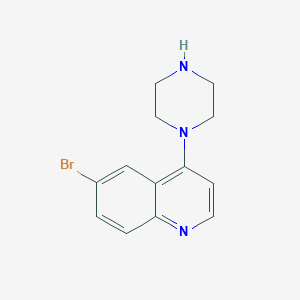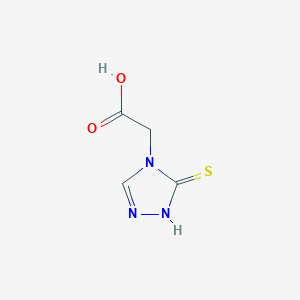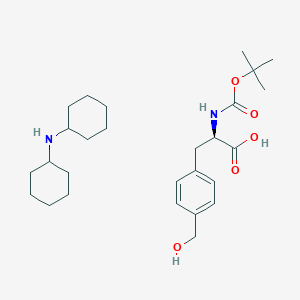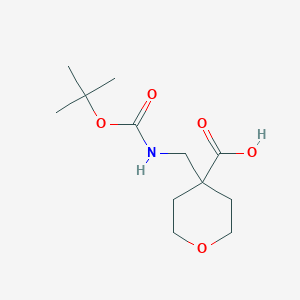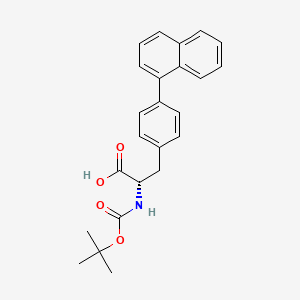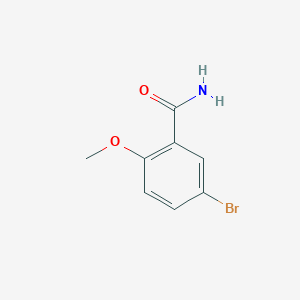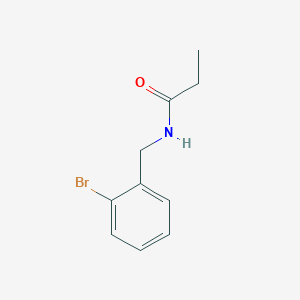
5-Bromo-6-methyl-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methyl-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of bromine and methyl groups on the benzothiazole skeleton suggests that this compound could be of interest in various chemical reactions and could potentially have biological activity.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through different methods. One approach involves the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which are structurally related to benzothiazoles . Although the paper does not directly describe the synthesis of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be complex, with the potential for various interactions. For instance, the crystal structures of related compounds have shown that hydrogen bonding plays a significant role in the formation of adducts and salts, with cyclic hydrogen-bonding motifs being common . These interactions can influence the overall molecular conformation and the packing within the crystal lattice.
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions. For example, 5-substituted 1,3-benzothiazol-2(3H)-ones and their N-methyl analogues can be prepared from 5-bromo-1,3-benzothiazol-2(3H)-ones using Stille and Suzuki coupling reactions, which suggests that the bromine atom in the 5-position is a good leaving group for further functionalization . Additionally, bromination of benzothiadiazoles has been shown to occur selectively at specific positions, which could be relevant for the selective functionalization of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine can be inferred from related compounds. For example, the presence of bromine could increase the molecular weight and influence the compound's density and boiling point. The compound's solubility could be affected by the presence of the amine group, which could form hydrogen bonds with solvents. The compound's reactivity could be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group .
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
- “5-Bromo-6-methyl-1,3-benzothiazol-2-amine” is a derivative of benzothiazole, which is mainly used as an intermediate in organic synthesis and medicinal chemistry .
- Benzothiazole and its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity, making them vital for the investigation of novel therapeutics .
- The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole a suitable scaffold in pharmaceutical chemistry .
Synthesis of Biologically Active Molecules
- This compound can be used in the synthesis of biologically active molecules .
- Changes in the functional group at the 2nd position can drastically change the biological activity of compounds .
- Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .
Fabrication of Fluorescent Dyes and Biological Probes
- “5-Bromo-6-methyl-1,3-benzothiazol-2-amine” can be used in the fabrication of fluorescent dyes and biological probes .
- 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .
Pharmaceutical Intermediates
- This compound can be used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients (APIs). They play a crucial role in the development of new and effective drugs .
Organic Synthesis
- “5-Bromo-6-methyl-1,3-benzothiazol-2-amine” can be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science strategy to assemble simple components into complex molecules .
Fabrication of Biological Probes
- This compound can be used in the fabrication of biological probes . Biological probes are used in molecular biology, biochemistry, and cell biology to study biological processes, structures, and functions .
Chemical Research
- This compound can be used in chemical research . Chemical research involves the investigation and application of chemical reactions and processes to understand the nature of substances .
Development of New Drugs
- “5-Bromo-6-methyl-1,3-benzothiazol-2-amine” can be used in the development of new drugs . The development of new drugs involves the design and synthesis of compounds that could potentially have therapeutic effects .
Synthesis of Complex Molecules
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-6-methyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFKOJQPISWLAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589443 |
Source


|
| Record name | 5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
CAS RN |
944887-82-5 |
Source


|
| Record name | 5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


